Cas no 1152867-01-0 (2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide)

2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- CS-0293746
- EN300-804525
- 2-(4-amino-1H-pyrazol-1-yl)-N-(butan-2-yl)acetamide
- 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide
- AKOS000205198
- AKOS016346096
- 1152867-01-0
-
- Inchi: 1S/C9H16N4O/c1-3-7(2)12-9(14)6-13-5-8(10)4-11-13/h4-5,7H,3,6,10H2,1-2H3,(H,12,14)
- InChI Key: GVECYZZTHPCXPF-UHFFFAOYSA-N
- SMILES: O=C(CN1C=C(C=N1)N)NC(C)CC
Computed Properties
- Exact Mass: 196.13241115g/mol
- Monoisotopic Mass: 196.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 72.9Ų
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804525-0.5g |
2-(4-amino-1H-pyrazol-1-yl)-N-(butan-2-yl)acetamide |
1152867-01-0 | 95.0% | 0.5g |
$397.0 | 2025-03-21 | |
Enamine | EN300-804525-0.05g |
2-(4-amino-1H-pyrazol-1-yl)-N-(butan-2-yl)acetamide |
1152867-01-0 | 95.0% | 0.05g |
$348.0 | 2025-03-21 | |
Enamine | EN300-804525-1.0g |
2-(4-amino-1H-pyrazol-1-yl)-N-(butan-2-yl)acetamide |
1152867-01-0 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
Enamine | EN300-804525-5.0g |
2-(4-amino-1H-pyrazol-1-yl)-N-(butan-2-yl)acetamide |
1152867-01-0 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364416-250mg |
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide |
1152867-01-0 | 98% | 250mg |
¥18435.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364416-500mg |
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide |
1152867-01-0 | 98% | 500mg |
¥16679.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364416-1g |
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide |
1152867-01-0 | 98% | 1g |
¥20055.00 | 2024-08-09 | |
Enamine | EN300-804525-2.5g |
2-(4-amino-1H-pyrazol-1-yl)-N-(butan-2-yl)acetamide |
1152867-01-0 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
Enamine | EN300-804525-10.0g |
2-(4-amino-1H-pyrazol-1-yl)-N-(butan-2-yl)acetamide |
1152867-01-0 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364416-2.5g |
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide |
1152867-01-0 | 98% | 2.5g |
¥34023.00 | 2024-08-09 |
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide Related Literature
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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3. Book reviews
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
Additional information on 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide
2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide: A Comprehensive Overview
The compound with CAS No. 1152867-01-0, known as 2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide, has garnered significant attention in the field of organic chemistry and drug discovery due to its unique structural properties and potential applications. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, which is widely recognized for its versatility in various chemical reactions and biological activities.
The molecular structure of 2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide consists of a pyrazole ring substituted with an amino group at the 4-position and an acetamide group attached to the 2-position. The acetamide group is further substituted with a sec-butyl chain, which introduces steric bulk and potentially enhances the compound's solubility and bioavailability. This combination of functional groups makes the molecule highly amenable to further chemical modifications, enabling researchers to explore its potential in diverse applications.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The pyrazole core in this compound is known to exhibit significant biological activity due to its ability to form hydrogen bonds and interact with various protein targets. The presence of the sec-butyl group adds another layer of complexity to the molecule, potentially influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
One of the most promising areas of research involving 2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide is its potential as a lead compound in drug discovery. Researchers have demonstrated that pyrazole derivatives can act as potent inhibitors of several enzymes associated with diseases such as cancer and neurodegenerative disorders. For instance, recent findings suggest that this compound may exhibit inhibitory activity against certain kinases involved in cell signaling pathways, making it a valuable candidate for further preclinical studies.
In addition to its biological applications, 2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide has also been explored for its role in materials science. The pyrazole moiety is known to participate in supramolecular interactions, which can be harnessed to design self-assembled materials with unique physical properties. The sec-butyl substituent may further enhance these properties by introducing additional van der Waals interactions or by serving as a handle for functionalization.
The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide typically involves a multi-step process that includes the preparation of the pyrazole ring followed by functionalization with the acetamide group. Recent advancements in catalytic methods and green chemistry have made it possible to synthesize this compound more efficiently while minimizing environmental impact. For example, researchers have reported the use of microwave-assisted synthesis to accelerate the formation of the pyrazole ring, significantly reducing reaction times and improving yields.
Another area of interest is the exploration of this compound's photochemical properties. Pyrazole derivatives are known to exhibit fluorescence under certain conditions, which could make them useful in sensing applications or as imaging agents in biomedical research. The presence of the sec-butyl group may influence the fluorescence quantum yield and emission wavelength, offering opportunities for tuning these properties for specific applications.
In conclusion, 2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide represents a versatile platform for exploring new chemical entities with potential applications in medicine, materials science, and beyond. Its unique combination of functional groups and structural features positions it as a valuable tool for researchers seeking innovative solutions to complex scientific challenges.
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